![molecular formula C19H32N2 B14359675 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline CAS No. 90680-41-4](/img/structure/B14359675.png)
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an aniline group substituted with two isopropyl groups and a cyclohexylmethyl group bearing an amino substituent. The structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexylmethyl group: This can be achieved by the hydrogenation of benzyl cyanide to form cyclohexylmethylamine.
Substitution Reaction: The cyclohexylmethylamine is then reacted with 2,6-di(propan-2-yl)aniline under suitable conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to scale up the production.
化学反应分析
Types of Reactions
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
科学研究应用
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar in structure but lacks the isopropyl groups.
4,4’-Diaminodicyclohexylmethane: Another related compound with a similar cyclohexylamine structure.
Uniqueness
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline is unique due to the presence of both isopropyl groups and the cyclohexylmethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
90680-41-4 |
|---|---|
分子式 |
C19H32N2 |
分子量 |
288.5 g/mol |
IUPAC 名称 |
4-[(4-aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C19H32N2/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)9-14-5-7-16(20)8-6-14/h10-14,16H,5-9,20-21H2,1-4H3 |
InChI 键 |
USRHXDXGAYFJDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


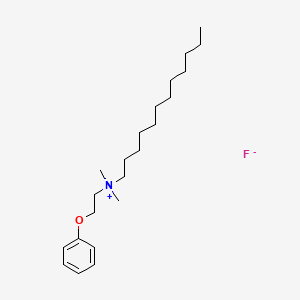
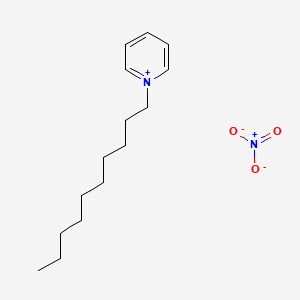
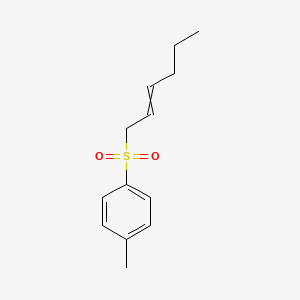

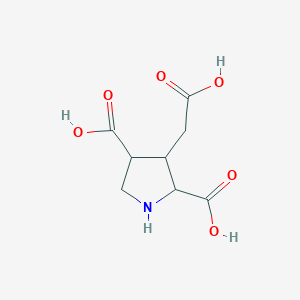
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)

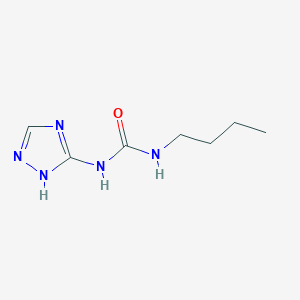
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)

![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
